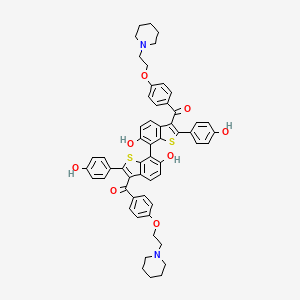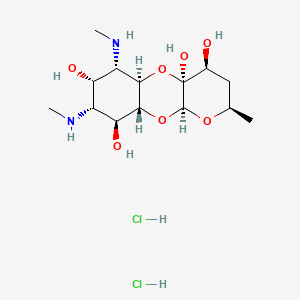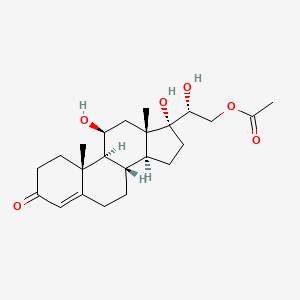![molecular formula C26H39N3O4 B13415001 (S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester CAS No. 53111-06-1](/img/structure/B13415001.png)
(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester is a complex organic compound with a unique structure that includes cyclohexyl groups, carbamic acid, and phenylmethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexylamine derivatives, followed by the introduction of carbamic acid and phenylmethyl ester groups through a series of reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials and chemical products, such as polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester include other carbamic acid derivatives and esters with cyclohexyl groups. Examples include:
- N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamic acid esters
- Cyclohexylcarbamic acid derivatives
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
53111-06-1 |
|---|---|
Formule moléculaire |
C26H39N3O4 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H39N3O4/c1-19(2)23(28-26(32)33-18-20-12-6-3-7-13-20)24(30)29(22-16-10-5-11-17-22)25(31)27-21-14-8-4-9-15-21/h3,6-7,12-13,19,21-23H,4-5,8-11,14-18H2,1-2H3,(H,27,31)(H,28,32)/t23-/m0/s1 |
Clé InChI |
NDCSLSQMEBPVPR-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N(C1CCCCC1)C(=O)NC2CCCCC2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)N(C1CCCCC1)C(=O)NC2CCCCC2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



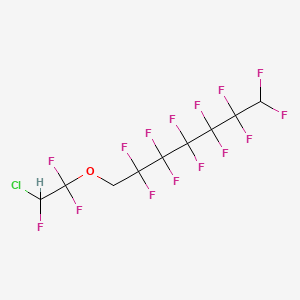
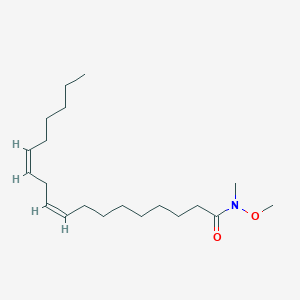
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
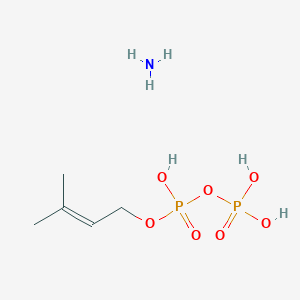
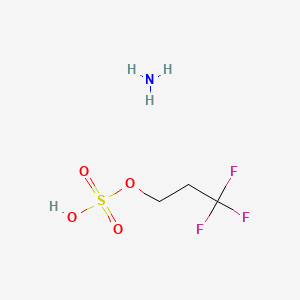
![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
